molecular formula C10H7ClN2O2 B2587661 Methyl 8-chloro-2,7-naphthyridine-4-carboxylate CAS No. 1823957-71-6

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate

Cat. No. B2587661
M. Wt: 222.63
InChI Key: SZGBWEIQUMZRMD-UHFFFAOYSA-N
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Description

“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a chemical compound with the CAS Number: 1823957-71-6 . It has a molecular weight of 222.63 . The IUPAC name for this compound is methyl 8-chloro-2,7-naphthyridine-4-carboxylate .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which are structurally similar to the compound , have been extensively studied . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The InChI code for “Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is 1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a powder at room temperature . The storage temperature and shipping temperature are normal .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of various naphthyridine derivatives, including Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, has been extensively studied. For instance, a research work detailed an efficient method for synthesizing anticancer drug intermediates related to naphthyridine carboxylates. This synthesis involved a two-step process, including substitution and hydrolysis, optimizing the synthesis method and confirming the structure through spectroscopic methods (Zhang et al., 2019). Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved complex synthetic routes indicating the versatility and reactivity of such compounds (Kiely, 1991).

Antibacterial Activity

Naphthyridine derivatives, including those structurally related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, have been explored for their potential antibacterial properties. A study synthesized and evaluated 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids for in vitro and in vivo antibacterial activities. The research highlighted structure-activity relationships crucial for developing improved therapeutic agents (Bouzard et al., 1992).

Neuroprotective and Enzyme Inhibitory Properties

Research into the neuroprotective and enzyme inhibitory properties of 1,8-naphthyridine derivatives has shown promising results. Compounds related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), presenting an interesting profile for potential treatments in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).

Catalytic and Electrochemical Applications

Naphthyridine compounds have found use in catalytic and electrochemical applications, showcasing their versatility beyond pharmaceuticals. A study on ruthenium (II) complexes with naphthyridine-based ligands revealed their potential in water oxidation, a critical reaction for sustainable energy applications. The research demonstrated how structural modifications could influence electronic absorption and redox properties, highlighting the compound's adaptability in catalytic contexts (Zong & Thummel, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

methyl 8-chloro-2,7-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGBWEIQUMZRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CN=C(C2=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate

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